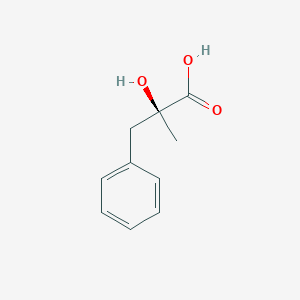

(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid is a compound that has been the subject of various studies, particularly in the field of organic chemistry.

Synthesis Analysis

- A method for synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid, a compound closely related to (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid, involves optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid using cinchonidine as a resolving agent (Shiraiwa et al., 2002).

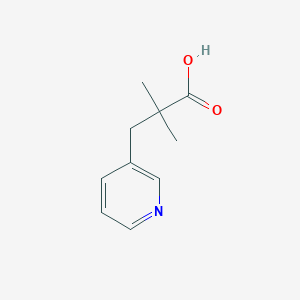

Molecular Structure Analysis

- The molecular structure of related compounds like (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid has been analyzed using methods such as melting point determination, solubility tests, IR spectrum analysis, and phase diagrams (Shiraiwa et al., 2002).

Chemical Reactions and Properties

- In a study on 3-hydroxy-3-phenylpropanoic acid, a related compound, it was identified as an intermediate in the biosynthesis of benzoic acid and salicylic acid from cinnamic acid, indicating its significance in organic synthesis and biological pathways (Jarvis et al., 2000).

Physical Properties Analysis

- The physical properties, such as melting point and solubility, play a crucial role in the analysis and resolution of compounds like (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid (Shiraiwa et al., 2002).

Chemical Properties Analysis

- The chemical behavior of similar compounds, especially in reactions like optical resolution and crystallization, sheds light on the properties of (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid. These processes are crucial for obtaining optically pure forms of these acids (Shiraiwa et al., 2002).

Scientific Research Applications

Antioxidant Activities and Health Benefits

Hydroxycinnamates, including compounds similar to (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid, demonstrate potent antioxidant activities. These compounds are widely distributed in plants and are abundant in cereals, legumes, fruits, and vegetables. They exhibit antioxidant properties by scavenging various radicals and acting as reducing agents, contributing to health promotion and disease risk reduction. The structural effects significantly impact their antioxidant potency, with certain derivatives showing enhanced activities in both in vitro and in vivo systems (Shahidi & Chandrasekara, 2010; Razzaghi-Asl et al., 2013).

Therapeutic Potential and Drug Development

Caffeic acid (CA) and its derivatives, structurally related to (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid, have shown a broad spectrum of biological activities with potential therapeutic applications. These activities range from antioxidant to anticancer effects. The versatility of CA as a scaffold for drug development has led to numerous patented processes and applications, underscoring the compound's importance in medicinal chemistry and the cosmetic industry (Silva et al., 2014).

Applications in Biodegradable Polymers

Polyhydroxyalkanoates (PHAs) are biodegradable polymers synthesized by microorganisms. These polymers, made from monomers like hydroxyalkanoic acids, are used in a wide range of applications from packaging to biomedical purposes. The review by Amara (2010) highlights the biosynthesis pathways, material properties, and the potential of PHAs for sustainable and renewable applications. The cost of production and the challenge of commercialization are discussed, emphasizing the need for improved processes (Amara, 2010).

Chemical Synthesis and Applications

Phosphonic acid, with a structural similarity to (2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid, showcases diverse applications due to its coordination and supramolecular properties. Its uses span from drug design to the synthesis of hybrid materials and surface functionalization. The review by Sevrain et al. (2017) provides insight into the synthesis methods of phosphonic acids and their broad range of applications, highlighting the compound's versatility in various research fields (Sevrain et al., 2017).

Future Directions

properties

IUPAC Name |

(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(13,9(11)12)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,11,12)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIBMVNOBCIJNU-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=CC=C1)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426959 |

Source

|

| Record name | (2S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-hydroxy-2-methyl-3-phenylpropanoic acid | |

CAS RN |

164333-77-1 |

Source

|

| Record name | (2S)-2-Hydroxy-2-methyl-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B66048.png)

![1-[(3S,4S)-5-Hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B66051.png)

![3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66076.png)